{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
Description
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(2,2-dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanol |
InChI |
InChI=1S/C9H16O2/c1-8(2)5-9(8)3-7(4-10)11-6-9/h7,10H,3-6H2,1-2H3 |
InChI Key |
NOFLPTMOGHFTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC12CC(OC2)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol typically involves the cyclization of appropriate precursors. One known method starts with the conversion of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile, followed by cyclization to form the spirocyclic structure . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained without significant by-products.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves multiple steps, including the preparation of intermediates and their subsequent cyclization to form the final product .
Chemical Reactions Analysis
Types of Reactions
{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohol derivatives .
Scientific Research Applications
{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
(a) Heteroatom Substitution in Spiro Rings
- Oxaspiro vs. Azaspiro Systems: Target Compound: Contains a 5-oxaspiro[2.4]heptane core (oxygen atom in the spiro ring). (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride: Shares the [2.4] spiro framework but replaces oxygen with nitrogen, enhancing solubility as a hydrochloride salt (MW 163.65 g/mol; purity 95%) .
(b) Ring Size and Substituent Effects
Functional Group Modifications
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
- Molecular Weight: The target compound (128.17 g/mol) is lighter than azaspiro analogs (e.g., 127.19 g/mol for {1-azaspiro[3.3]heptan-6-yl}methanol) due to oxygen’s lower atomic mass compared to nitrogen .
- Solubility: Hydrochloride salts (e.g., (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride) exhibit higher aqueous solubility than the target’s neutral methanol derivative .
- Thermal Stability: Dimethyl groups in the target compound may enhance thermal stability compared to non-methylated spiro systems .
Biological Activity
{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol is a complex organic compound notable for its unique spirocyclic structure, which has implications for its biological activity. This article reviews the compound's biological properties, including its potential applications in medicinal chemistry and organic synthesis, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's molecular formula is , characterized by a five-membered oxaspiro ring that enhances its reactivity and solubility in polar solvents. The presence of a methanol group further contributes to its chemical behavior, making it a candidate for various biological applications .
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antioxidant Activity : The spirocyclic nature may contribute to free radical scavenging abilities.
- Antibacterial Activity : The compound's structure suggests potential effectiveness against various pathogens.
- Anticancer Potential : Similar compounds have been studied for their roles in cancer therapy.
Antioxidant and Antibacterial Activities
A study evaluating the biological activities of related compounds found that certain derivatives exhibited notable antioxidant and antibacterial properties. For instance, compounds derived from natural sources demonstrated significant inhibition against common pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.44 mg/mL for specific strains .
Case Study: Structure-Activity Relationship
A detailed analysis of the structure-activity relationship (SAR) among spirocyclic compounds revealed that modifications at specific positions on the spiro ring can enhance biological activity. For example, increasing the hydrophilicity of the compound through functional group alterations often correlates with improved antibacterial effectiveness .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Antioxidant Activity (DPPH IC50) | Antibacterial Activity (MIC) |
|---|---|---|---|
| This compound | Spirocyclic with methanol group | TBD | TBD |
| 6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane | Iodomethyl substitution | TBD | 0.22 mg/mL |
| 5-Oxaspiro[2.4]heptan-6-one | Lacks methyl groups | TBD | TBD |
Note: TBD = To Be Determined based on further studies.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary hypotheses suggest that:
- Antioxidant Mechanism : The compound may neutralize free radicals through electron donation, reducing oxidative stress.
- Antibacterial Mechanism : Structural features may interact with bacterial cell membranes or inhibit essential metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
